beta-D-Glucose 6-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

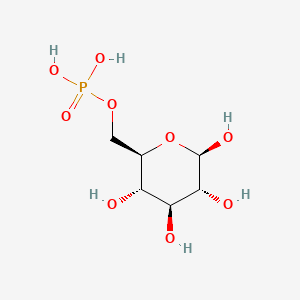

Beta-D-glucose 6-phosphate is a D-glucopyranose 6-phosphate in which the anomeric centre has beta-configuration. It has a role as an epitope and a mouse metabolite. It is functionally related to a beta-D-glucose. It is a conjugate acid of a this compound(2-).

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

beta-D-glucose-6-phosphate is a natural product found in Caenorhabditis elegans with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Activité Biologique

Beta-D-Glucose 6-phosphate (β-D-G6P) is a crucial metabolite in various biological pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. Its phosphorylation prevents it from diffusing out of cells, thereby maintaining intracellular glucose levels essential for metabolic processes. This article explores the biological activity of β-D-G6P, its role in cellular metabolism, and its implications in health and disease.

- Molecular Formula : C₆H₁₁O₉P

- Molecular Weight : 260.14 g/mol

- Structure : β-D-G6P is the beta-anomer of glucose-6-phosphate, characterized by a hydroxyl group on the anomeric carbon (C1) in the equatorial position.

Metabolic Pathways Involving β-D-Glucose 6-Phosphate

β-D-G6P is involved in several key metabolic pathways:

| Pathway | Description |

|---|---|

| Glycolysis | Conversion of glucose to pyruvate for energy production. |

| Gluconeogenesis | Synthesis of glucose from non-carbohydrate precursors. |

| Pentose Phosphate Pathway | Generates NADPH and ribose-5-phosphate for nucleotide synthesis. |

| Glycogen Synthesis | Storage form of glucose; β-D-G6P serves as a precursor for glycogen. |

Biological Functions

- Energy Production : β-D-G6P is a substrate for glycolysis, where it is converted into fructose-6-phosphate, ultimately leading to ATP production.

- NADPH Generation : In the pentose phosphate pathway, β-D-G6P is oxidized to produce NADPH, a vital cofactor for reductive biosynthesis and maintaining cellular redox balance .

- Glycogen Storage : High blood glucose levels lead to increased conversion of β-D-G6P into glycogen, facilitating energy storage .

Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency

G6PD deficiency is a genetic disorder affecting the enzyme responsible for converting β-D-G6P to 6-phosphoglucono-δ-lactone. This condition can lead to:

- Increased oxidative stress due to reduced NADPH levels.

- Susceptibility to infections as observed in patients with severe G6PD deficiency presenting with recurrent respiratory infections and other complications .

A study highlighted that patients with mutations in the G6PD gene exhibited significantly lower enzyme activity, leading to impaired immune responses due to decreased reactive oxygen species (ROS) production .

Impact on Diabetes

High glucose levels have been shown to inhibit G6PD activity, leading to increased ROS accumulation in pancreatic β-cells. This effect contributes to cell death and dysfunction, exacerbating conditions like type 2 diabetes . Overexpression of G6PD has been proposed as a therapeutic strategy to mitigate oxidative stress and improve insulin secretion under high-glucose conditions .

Propriétés

Numéro CAS |

15209-12-8 |

|---|---|

Formule moléculaire |

C6H13O9P |

Poids moléculaire |

260.14 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6-/m1/s1 |

Clé InChI |

NBSCHQHZLSJFNQ-VFUOTHLCSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.